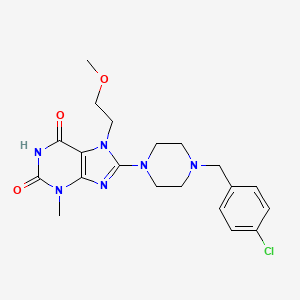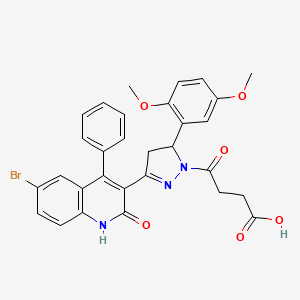
1-ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and significance in various sectors of the chemical industry, including medicine and agriculture . This compound, specifically, is used as an intermediate in organic synthesis and has applications in the development of pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the pyrazole derivative is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, ensures consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process .
化学反応の分析
Types of Reactions
1-ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary or secondary amines, alcohols, and thiols.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) solutions are commonly used for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Hydrolysis: 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: Corresponding alcohol.
科学的研究の応用
1-ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride depends on its specific application and the target molecule it interacts withThis acylation reaction can modify the activity of enzymes or receptors, leading to changes in biological pathways and physiological effects .
類似化合物との比較
1-ethyl-3-methyl-1H-pyrazole-4-carbonyl chloride can be compared with other pyrazole derivatives, such as:
1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the reactive carbonyl chloride group, making it less reactive in acylation reactions.
1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde: Contains an aldehyde group instead of a carbonyl chloride, leading to different reactivity and applications.
3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride: Substituted with a phenyl group, which can influence its chemical properties and biological activity.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
特性
IUPAC Name |
1-ethyl-3-methylpyrazole-4-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-3-10-4-6(7(8)11)5(2)9-10/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVMXEAFHVWVDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-fluorophenyl)-1,3-oxazol-5-amine](/img/structure/B2913518.png)

![Ethyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2913521.png)


![3-[(3,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2913527.png)

![ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B2913532.png)
![7-Chloro-1-(4-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2913533.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2913534.png)
![(E)-3-((3-acetylphenyl)amino)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)acrylonitrile](/img/structure/B2913535.png)

![5-[(E)-2-[6-[Methyl(propan-2-yl)amino]pyridin-3-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2913537.png)

